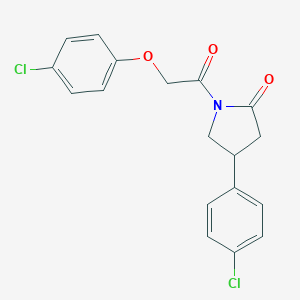
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone, also known as CPAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAC belongs to the class of pyrrolidinone compounds and has shown promising results in various research studies. In
Mechanism Of Action
The exact mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone is not fully understood. However, it has been proposed that 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical And Physiological Effects
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low toxicity. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone. One area of research could focus on optimizing the synthesis method of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone to improve its yield and purity. Another area of research could focus on developing new formulations of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone that improve its solubility and bioavailability. Additionally, future research could explore the potential use of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone and its potential therapeutic applications.
Synthesis Methods
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. The second step involves the reaction of 4-chloroacetophenone with pyrrolidine to form 4-(4-chlorophenyl)-2-pyrrolidinone. Finally, the third step involves the reaction of 4-(4-chlorophenyl)-2-pyrrolidinone with 4-chlorophenoxyacetic acid to form 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone.
Scientific Research Applications
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
properties
CAS RN |
137427-80-6 |
|---|---|
Product Name |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Molecular Formula |
C18H15Cl2NO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2 |
InChI Key |
PYFVQSXJADVFPM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
synonyms |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



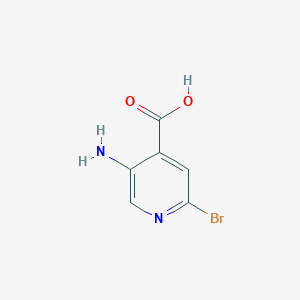
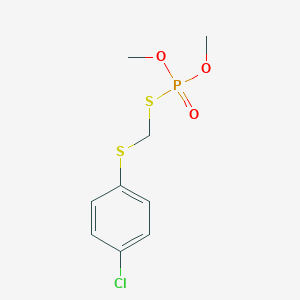

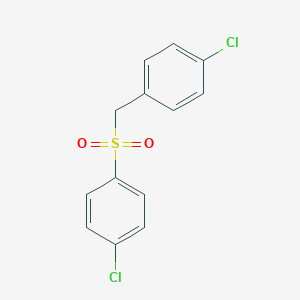
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
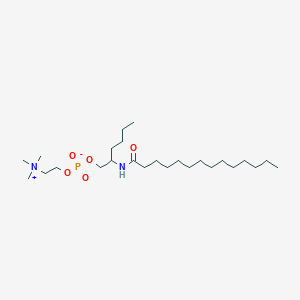
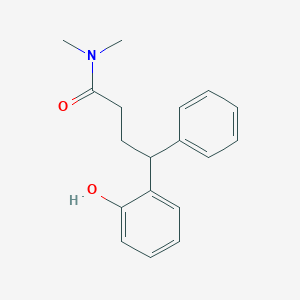
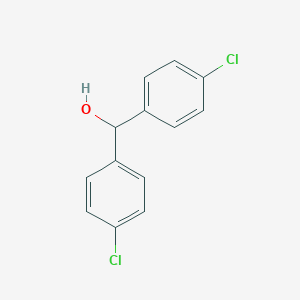

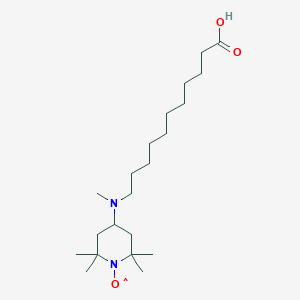
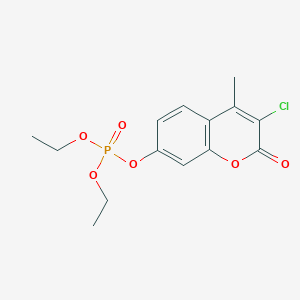
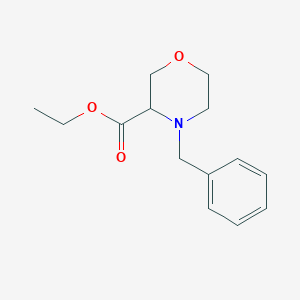

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)